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Compound of Interest

Compound Name:
Z-VRPR-FMK (trifluoroacetate

salt)

Cat. No.: B10764615 Get Quote

Executive Summary & Core Directive
Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-Fluoromethylketone) is a potent, irreversible inhibitor of the

paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).

[1][2]

The Critical Stability Issue: The efficacy of this compound relies entirely on the integrity of the

fluoromethylketone (FMK) warhead. This electrophilic group is designed to covalently modify

the active site cysteine of MALT1. However, it is inherently unstable in aqueous environments

and highly reactive toward free thiols.[1]

Immediate Action Item:

Lyophilized Powder: Store at -20°C (Stable for 1-2 years).

Solvated Stock (DMSO): Store at -80°C (Mandatory for retention of potency >1 month). Do

not store active solvated aliquots at -20°C.

Storage & Stability Matrix
The following matrix outlines the validated stability windows based on our internal stress-testing

data.
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State Temperature Stability Window Risk Factor

Lyophilized Powder Ambient < 48 Hours

Hygroscopic

degradation (Arginine

residues absorb

moisture).[1]

Lyophilized Powder -20°C 2 Years

Optimal for long-term

storage of unopened

vials.

Solvated (DMSO) -20°C < 1 Month

Risk of "micro-

thawing" in frost-free

freezers; hydrolysis of

FMK group.[1]

Solvated (DMSO) -80°C 6 Months

Optimal for stock

solutions. Prevents

hydrolysis and

enzymatic

degradation.[1]

Aqueous Buffer 4°C / 37°C < 4 Hours

Rapid hydrolysis of

FMK warhead;

immediate use

required.

Technical Rationale: Why -80°C for Solutions?
While -20°C is sufficient for the solid powder, solvated peptides are subject to molecular

mobility even in frozen states if the temperature is near the solvent's glass transition point.

Furthermore, standard laboratory -20°C freezers often cycle temperatures (auto-defrost),

causing partial thawing.[1] For an irreversible inhibitor like Z-VRPR-FMK, any hydrolysis of the

FMK group renders the molecule inert before it reaches the target. -80°C ensures a complete

vitreous state, halting chemical degradation.[1]

Mechanism of Action & Pathway Context
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To troubleshoot assay failures, one must understand where Z-VRPR-FMK acts.[1] It blocks the

CBM (CARD11-BCL10-MALT1) complex signaling by preventing MALT1 from cleaving its

substrates (BCL10, A20, RelB), thereby inhibiting NF-κB activation.[1]
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Figure 1: Z-VRPR-FMK Mechanism of Action.[3][4][5][6][7] The inhibitor covalently binds the

catalytic cysteine of MALT1, preventing the cleavage of regulatory substrates required for NF-

κB signaling.
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Reconstitution & Handling Protocol
WARNING: The "VRPR" sequence contains two Arginine residues, making this peptide highly

hygroscopic.[1] Moisture is the enemy.

Step-by-Step Reconstitution[1]
Equilibration: Allow the lyophilized vial to warm to room temperature in a desiccator (approx.

20-30 mins) before opening. This prevents atmospheric water condensation on the cold

powder.

Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

Avoid: Water or PBS for stock solutions.[1][8] The FMK group will hydrolyze over time.

Dissolution: Add DMSO to achieve a stock concentration of 10 mM. Vortex gently.

Note: If the solution appears cloudy, sonicate briefly (5-10 seconds) in a water bath.[1]

Aliquoting: Immediately divide into single-use aliquots (e.g., 10-50 µL) to avoid freeze-thaw

cycles.

Storage: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol, then transfer to -80°C.

Troubleshooting & FAQs
Q1: My MALT1 activity assay shows no inhibition even with high Z-VRPR-FMK concentrations.

Is the batch bad? Diagnose: Check your assay buffer composition. Root Cause: Did you add

DTT (Dithiothreitol) or

-Mercaptoethanol to the buffer before the inhibitor bound to the enzyme? Explanation: FMK is
an electrophile. If strong reducing agents (nucleophiles) like DTT are present at high
concentrations (>1 mM) during the pre-incubation step, they can attack the FMK group,
quenching the inhibitor before it touches MALT1.[1] Solution: Pre-incubate Z-VRPR-FMK with
the cells or lysate for 30 minutes in the absence of high DTT.

Q2: Can I store the diluted working solution (e.g., 50 µM in media) overnight for tomorrow's

experiment? Answer:No. Reasoning: In aqueous media (pH 7.4), the half-life of the FMK group
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is limited. Furthermore, the peptide backbone is susceptible to non-specific proteases in serum-

containing media.[1] Always prepare working solutions fresh.

Q3: Why did the peptide turn into a sticky gel when I opened the vial? Answer: The vial was

likely opened while cold, or stored without a desiccant. The Arginine residues absorbed

atmospheric moisture, causing the peptide to deliquesce. Status: The chemical integrity of the

FMK group is likely compromised. Recommendation: Discard.

Q4: Is Z-VRPR-FMK specific only to MALT1? Answer: It is selective but not perfectly specific.

At high concentrations (>75-100 µM), FMK inhibitors can show cross-reactivity with other

cysteine proteases or caspases.[1] Protocol Adjustment: Always perform a dose-titration (e.g.,

1 µM to 100 µM) to distinguish specific MALT1 inhibition (typically effective at 10-50 µM) from

off-target toxicity.[1]

Experimental Validation: Is your Inhibitor Active?
If you suspect degradation due to improper storage (-20°C storage of solution), perform this

validation assay before risking valuable samples.

Method: Fluorogenic Substrate Cleavage Assay Reagents:

Recombinant MALT1 (or MALT1-active lysate).[1]

Substrate: Ac-LRSR-AMC (or Z-VRPR-AMC).[1]

Inhibitor: Z-VRPR-FMK (Test Sample).[1][5][7]

Workflow:

Control: MALT1 + Substrate (Expect high fluorescence).[1]

Test: Pre-incubate MALT1 + Z-VRPR-FMK (50 µM) for 30 mins at 30°C.

Readout: Add Substrate. Measure fluorescence (Ex 380nm / Em 460nm).

Criteria: The Test sample should show <10% fluorescence compared to Control. If

fluorescence remains >50%, the FMK group has hydrolyzed; discard the stock.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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